molecular formula C11H14ClNO3S B5310192 1-[(4-chloro-3-methoxyphenyl)sulfonyl]pyrrolidine

1-[(4-chloro-3-methoxyphenyl)sulfonyl]pyrrolidine

Cat. No.: B5310192
M. Wt: 275.75 g/mol
InChI Key: DMRAACRKEDODSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-chloro-3-methoxyphenyl)sulfonyl]pyrrolidine is a useful research compound. Its molecular formula is C11H14ClNO3S and its molecular weight is 275.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 275.0382922 g/mol and the complexity rating of the compound is 348. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Future Directions

The future directions for the study of “1-[(4-chloro-3-methoxyphenyl)sulfonyl]pyrrolidine” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . The development of new synthetic strategies and the investigation of different substituents and stereoisomers could also be areas of future research .

Biochemical Analysis

Biochemical Properties

1-[(4-chloro-3-methoxyphenyl)sulfonyl]pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain carbonic anhydrase isoenzymes, which are involved in crucial physiological processes such as pH regulation and ion transport . The interaction between this compound and these enzymes is primarily through the sulfonyl group, which forms strong bonds with the active sites of the enzymes, leading to inhibition of their activity.

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of protein kinases, which are key regulators of cell signaling pathways . By altering the phosphorylation status of specific proteins, this compound can affect gene expression and metabolic processes, leading to changes in cell function and behavior.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. This compound binds to the active sites of enzymes and proteins, leading to inhibition or activation of their activity. For instance, it has been shown to inhibit the activity of carbonic anhydrase isoenzymes by binding to their active sites and preventing the conversion of carbon dioxide to bicarbonate . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and alterations in cellular metabolism, indicating its potential for long-term biochemical applications .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models to understand its dosage-dependent effects. At lower doses, this compound has been shown to exhibit beneficial effects, such as inhibition of specific enzymes and modulation of cellular processes . At higher doses, it can lead to toxic or adverse effects, including disruption of normal cellular function and induction of apoptosis . These findings highlight the importance of careful dosage optimization in potential therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to influence the activity of enzymes involved in the tricarboxylic acid cycle and glycolysis, leading to changes in energy production and metabolic homeostasis . Additionally, this compound can affect the levels of specific metabolites, such as pyruvate and lactate, by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, which facilitate its uptake and distribution within cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific organelles and compartments . This subcellular distribution is essential for its interaction with target biomolecules and its overall biochemical activity.

Properties

IUPAC Name

1-(4-chloro-3-methoxyphenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3S/c1-16-11-8-9(4-5-10(11)12)17(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRAACRKEDODSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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